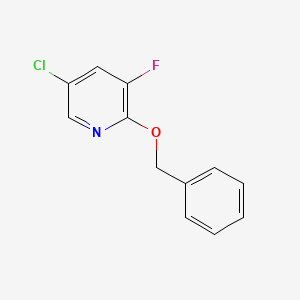

2-(Benzyloxy)-5-chloro-3-fluoropyridine

Overview

Description

The compound “2-(Benzyloxy)-5-chloro-3-fluoropyridine” belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring with a benzyloxy group attached at the 2nd position, and chlorine and fluorine atoms attached at the 5th and 3rd positions respectively .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, pyridine derivatives can undergo a variety of reactions including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These could include its melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications

Synthesis of Antitumor Agents : 2-(Benzyloxy)-5-chloro-3-fluoropyridine derivatives have been explored in the synthesis of novel antitumor agents. For instance, Hirohashi et al. (1993) studied the reactivity of 5-fluorouracil (5-FUra) degradation inhibitors and their acylation with acid chlorides. They developed novel antitumor agents, such as BOF-A2, by combining monoacyl ester derivatives of pyridines with 5-FUra analogs. One of these compounds, BOF-A2, showed significant effectiveness and was undergoing late phase-II clinical trials (Hirohashi et al., 1993).

Investigation in Biochemical Properties : The biochemical properties and synthesis of cyclic phosphotriesters derived from derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide have been investigated. Hunston et al. (1984) synthesized derivatives like 5-fluoro (4), 5"-(benzyloxy)-5-methyl (6), and 5"-(benzyloxy)-5-fluoro (7), and evaluated their inhibitory effects on the growth and metabolism of murine leukemia L1210 cells. It was found that compound 12, closely related to the this compound structure, was nearly as potent as 2'-deoxy-5-fluorouridine in its inhibitory effect on these cells (Hunston et al., 1984).

Development of Radiotracers for Medical Imaging : Carroll et al. (2007) studied the synthesis and application of fluorine-18 labeled fluoropyridines, including derivatives similar to this compound, for use in Positron Emission Tomography (PET) imaging. They reported that pyridyliodonium salts provide a convenient way to introduce fluorine-18 into the 3- or 5-position of pyridines, which was previously challenging due to unsuitable methods of preparation. This advancement has significant implications for the development of new radiotracers for medical imaging (Carroll et al., 2007).

Structural Manifolds and Chemical Isomerization : Research by Schlosser and Bobbio (2002) focused on creating structural manifolds from a common precursor, including compounds like 5-chloro-2,3-difluoropyridine. They demonstrated the versatility of these compounds in chemical transformations, leading to various pyridine derivatives through processes like hydrolysis, treatment with lithium diisopropylamide, and carbon dioxide, highlighting the chemical richness of compounds structurally related to this compound (Schlosser & Bobbio, 2002).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-chloro-3-fluoro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGQFIHBZQARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736864 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227622-70-9 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)